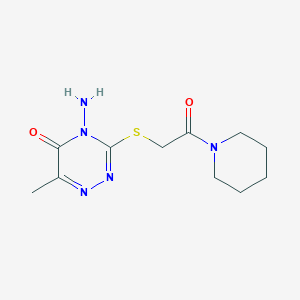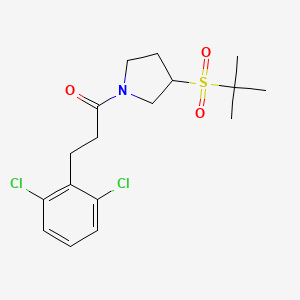
4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C11H17N5O2S and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Research on s-triazine derivatives, including 4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one, has shown that these compounds exhibit significant inhibitory action against carbonic anhydrase isoforms. Specifically, they are effective against the cytosolic isoforms hCA I and II, and the tumor-associated isoform hCA IX. This inhibition suggests potential in developing unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Antimicrobial Activity
Synthesized derivatives of 1,2,4-triazol-3-one, such as those involving this compound, have been evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antimicrobial activities against various microorganisms, indicating their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Polymer Synthesis
Triazine derivatives are utilized in Michael addition polymerizations with trifunctional amines, leading to the formation of novel linear poly(amido amine)s. These polymers, which include secondary and tertiary amines in their backbones, are synthesized through a reaction with compounds like 4-aminomethyl piperidine, showcasing the triazine derivative's relevance in polymer chemistry (Wang et al., 2005).
Anticancer Research
Compounds synthesized from triazine derivatives, incorporating piperazines and piperidines, have been explored for their anticancer properties. These compounds exhibit notable antiproliferative activity against various human cancer cell lines, suggesting their potential as leads in anticancer drug discovery (Mallesha et al., 2012).
Enzyme Interaction Studies
Studies on Lu AA21004, a novel antidepressant containing a 4-aminophenyl piperazine derivative, revealed insights into its metabolic pathway. This research, including the oxidative metabolism of such compounds, informs the development of drugs with similar structures (Hvenegaard et al., 2012).
Chemical Synthesis and Biological Evaluation
The synthesis of triazine-based derivatives for biological evaluation, including enzyme inhibition and antimicrobial testing, highlights the compound's potential in various pharmaceutical applications. Studies on 1,3,4-oxadiazole derivatives and their interaction with enzymes like butyrylcholinesterase exemplify this application (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
4-amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-8-10(18)16(12)11(14-13-8)19-7-9(17)15-5-3-2-4-6-15/h2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONNRXRPGUPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)
![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)


![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

